μ-Opioid Receptor Binding Affinity: Brifentanil vs. Alfentanil in a Shared Competitive Displacement Assay
In the identical rat brain membrane competitive displacement assay using [³H]naloxone as the radioligand, brifentanil (compound 40) exhibited a μ-opioid receptor binding affinity (Ki) of 0.19 nM, whereas alfentanil displayed a Ki of 8.21 nM [1][2]. This represents a 43.2-fold greater binding affinity for brifentanil, measured under precisely matched experimental conditions within the same study. Fentanyl's Ki in the same publication was not explicitly tabulated for compound 40, but the lead compound cis-42 (structurally closely related) was 29-fold more potent than fentanyl in analgesic ED50 comparisons, placing brifentanil's receptor engagement at the sub-nanomolar tier more characteristic of sufentanil (Ki ~0.14 nM in standardized human MOR assays) rather than the low-nanomolar range of alfentanil [3].
| Evidence Dimension | μ-Opioid receptor binding affinity (Ki, nM) – rat brain membrane preparation, [³H]naloxone displacement |
|---|---|
| Target Compound Data | Ki = 0.19 nM (brifentanil / compound 40) |
| Comparator Or Baseline | Alfentanil Ki = 8.21 nM (same assay); Fentanyl Ki = 0.135–8.6 nM (range across multiple standardized assays); Sufentanil Ki = 0.138 nM (standardized human MOR assay [3]) |
| Quantified Difference | 43.2-fold higher affinity vs. alfentanil; comparable to sufentanil-tier binding |
| Conditions | Rat brain membrane homogenates; competitive displacement of [³H]naloxone at the μ-opioid receptor; Lalinde et al., J Med Chem 1990 [1] |
Why This Matters
For researchers developing SAR models or evaluating opioid receptor occupancy, the 43-fold affinity gap between brifentanil and alfentanil means that using alfentanil as a proxy for brifentanil would systematically underestimate receptor engagement by nearly two orders of magnitude, invalidating quantitative receptor-occupancy-based predictions.
- [1] Lalinde N, Moliterni J, Wright D, Spencer HK, Ossipov MH, Spaulding TC, Rudo FG. Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. J Med Chem. 1990 Oct;33(10):2876-82. doi:10.1021/jm00172a032. PMID: 2170652. View Source
- [2] BindingDB. Ki Summary: Mu-type opioid receptor (Rat) – Brifentanil (BDBM50013934). Ki = 0.19 nM. Data sourced from Lalinde et al., J Med Chem 33:2876-82 (1990). Entry ID 50001228. View Source
- [3] Volpe DA, Tobin GAM, Mellon RD, Katki AG, Parker RJ, Colatsky T, Kropp TJ, Verbois SL. Uniform assessment and ranking of opioid μ receptor binding constants for selected opioid drugs. Regul Toxicol Pharmacol. 2011 Apr;59(3):385-90. doi:10.1016/j.yrtph.2010.12.007. PMID: 21215785. View Source
